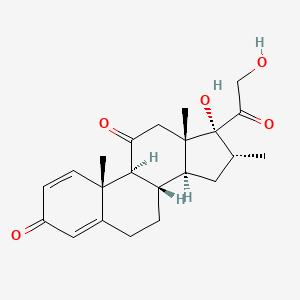
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
概要
説明
The compound “(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione” is a USP Pharmaceutical Analytical Impurity (PAI) and is associated with the drug substance Budesonide .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 16alpha-hydroxyprednisolone involves taking 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate as a reaction raw material through four steps of preparation of intermediates .科学的研究の応用
Quality Control in Pharmaceutical Manufacturing
Dexamethasone Impurity J is used in the quality control of dexamethasone sodium phosphate injection . The impurity was found to be the adduct of dexamethasone sodium phosphate and antioxidant sodium bisulfite under high temperature . This study provides guidance for the improvement of the manufacturing process and the quality control of dexamethasone sodium phosphate injection .
Enhancing Bone Formation
Dexamethasone, a well-known anti-inflammatory and immunosuppressive drug, is applied broadly as an osteoinductive agent in bone remodeling . The efficacy of Dexamethasone is strongly dependent on the dosage and duration of application. Therefore, the optimization of Dexamethasone release with the appropriate concentration is crucial for bone tissue engineering .
Drug Delivery Systems
Dexamethasone-incorporated drug delivery systems such as nanoparticles, microparticles, and scaffolds have shown promising results in enhancing bone fracture healing by controlling the long-term release of the drug and preventing systemic side effects .
HPLC Analysis
A new validated facile HPLC analysis method has been developed to determine methylprednisolone including its derivatives . This method could be considered in the pharmaceutical industry .
Biotechnological Transformation
16α-Hydroxyprednisolone, an anti-inflammatory drug, could be potentially obtained from hydrocortisone bioconversion by combining a 1,2-dehydrogenation reaction performed by Arthrobacter simplex ATCC 31652 with a 16α-hydroxylation reaction by Streptomyces roseochromogenes ATCC 13400 .
Protein Structure Prediction
The AlphaFold Protein Structure Database has significantly impacted structural biology by amassing over 214 million predicted protein structures, expanding from the initial 300k structures released in 2021 . This could potentially include the structure of Dexamethasone Impurity J.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Dexamethasone Impurity J, also known as 16alpha-Methylprednisone, primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is present inside almost all cells. Upon activation by glucocorticoids, such as Dexamethasone Impurity J, the GR can regulate the transcription of a variety of genes .
Mode of Action
Dexamethasone Impurity J, like other glucocorticoids, acts by binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus . Once inside the nucleus, the glucocorticoid-receptor complex can bind to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in the synthesis of proteins within the cell .
Biochemical Pathways
The activation of the glucocorticoid receptor by Dexamethasone Impurity J affects several biochemical pathways. It leads to the transrepression of pro-inflammatory mediators and the transactivation of anti-inflammatory mediators . This results in a decrease in inflammation by suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability .
Pharmacokinetics
The pharmacokinetics of Dexamethasone Impurity J involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed throughout the body . It is metabolized in the liver to its active form, prednisolone . The drug and its metabolites are primarily excreted via the kidneys .
Result of Action
The primary result of Dexamethasone Impurity J’s action is a reduction in inflammation and immune response. By suppressing the migration of neutrophils and reversing increased capillary permeability, it decreases inflammation . It also suppresses the normal immune response .
Action Environment
The action of Dexamethasone Impurity J can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
特性
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-VUOZLLHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738059 | |
| Record name | 16alpha-Methyl-11-oxoprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2036-77-3 | |
| Record name | (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Methyl-11-oxoprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




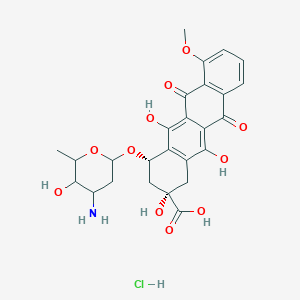
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
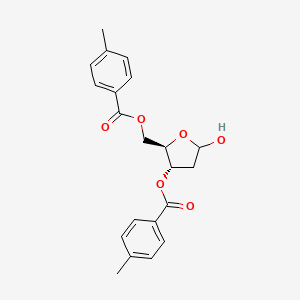



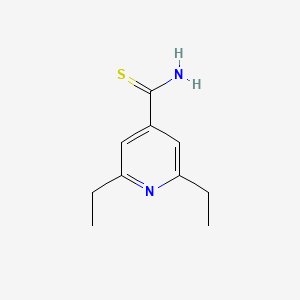
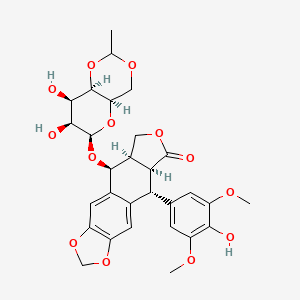
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)